2-Methyl-4-chlorobenzophenone
Overview
Description
2-Methyl-4-chlorobenzophenone is a derivative of benzophenone, which is an organic compound with the formula (C6H5)2CO . It is a white solid that is soluble in organic solvents . Benzophenone is a widely used building block in organic chemistry, being the parent diarylketone .
Synthesis Analysis
The synthesis of 2-Methyl-4-chlorobenzophenone can be achieved via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by TLC .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-chlorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom (Cl) attached to it .Scientific Research Applications
- Alprazolam Synthesis : 2-Methyl-4-chlorobenzophenone serves as a key intermediate in the synthesis of alprazolam, a widely used anxiolytic agent. Alprazolam belongs to the benzodiazepine class and is effective in treating anxiety, panic disorders, and agoraphobia .
- Diazepam Metabolite : It is also involved in the biosynthesis of diazepam, another clinically popular benzodiazepine with anxiolytic properties. Diazepam is used for anxiety, muscle relaxation, and as an anticonvulsant .
- Metabolite of Diazepam : 2-Methyl-4-chlorobenzophenone is a metabolite of diazepam, which provides insights into its pharmacokinetics and metabolism .
- Synthetic Intermediate : Researchers use this compound as an intermediate in the synthesis of various benzodiazepines, including alprazolam and diazepam .
- Pharmaceutical Quality Control : 2-Methyl-4-chlorobenzophenone is employed as a reference standard for analytical applications, such as pharma release testing and method development .
- Metabolite Detection : It has been detected in seized samples of etizolam, a thienodiazepine derivative, highlighting its forensic relevance .
- GABA Receptor Binding : Computational studies have explored the binding mode of alprazolam and diazepam to the GABA A receptor. These drugs interact with the receptor, influencing neurotransmission and central nervous system activity .
- Three-Dimensional Modeling : Researchers construct three-dimensional models of the GABA A receptor based on X-ray crystal structures to understand drug-receptor interactions .
- Benzodiazepine Core : The benzodiazepine skeleton, present in alprazolam and diazepam, contributes to their tranquilizing and toxic properties. Understanding the structure-activity relationships aids drug design .
Medicinal Chemistry and Drug Development
Chemical Synthesis and Intermediates
Analytical Chemistry and Reference Standards
Biological and Pharmacological Studies
Chemical Biology and Structure-Activity Relationships
Organic Synthesis and Transformations
properties
IUPAC Name |
(4-chloro-2-methylphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJOUHYHNNHYSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methyl-phenyl)-phenyl-methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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